3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid
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Overview
Description
3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a propanoic acid group and a propan-2-yloxycarbonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Substitution Reactions: The thiophene ring is then functionalized with a propanoic acid group and a propan-2-yloxycarbonyl group through substitution reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionic acid: A monocarboxylic acid with a phenyl group, used in various chemical syntheses.
2,2-Bis(hydroxymethyl)propionic acid: An organic compound with carboxyl and hydroxy groups, used in polymer chemistry.
Uniqueness
3-(5-Propan-2-yloxycarbonylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in material science and medicinal chemistry.
Properties
Molecular Formula |
C11H14O4S |
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Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-(5-propan-2-yloxycarbonylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-7(2)15-11(14)9-5-3-8(16-9)4-6-10(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) |
InChI Key |
QHHSWGYRTMCUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(S1)CCC(=O)O |
Origin of Product |
United States |
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